(R)-3-Aminohexan-1-ol

Catalog No.
S12192148
CAS No.
M.F
C6H15NO
M. Wt
117.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Aminohexan-1-ol

Product Name

(R)-3-Aminohexan-1-ol

IUPAC Name

(3R)-3-aminohexan-1-ol

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C6H15NO/c1-2-3-6(7)4-5-8/h6,8H,2-5,7H2,1H3/t6-/m1/s1

InChI Key

YZOKDOZIDBMHOK-ZCFIWIBFSA-N

Canonical SMILES

CCCC(CCO)N

Isomeric SMILES

CCC[C@H](CCO)N

(R)-3-Aminohexan-1-ol (typically procured as its stable hydrochloride salt, CAS 68889-63-4) is an enantiopure 1,3-amino alcohol characterized by a six-carbon aliphatic chain and a defined (R)-stereocenter at the C3 position . In industrial and pharmaceutical synthesis, it functions as a highly specific bifunctional chiral synthon, providing both a nucleophilic amine and a primary hydroxyl group for orthogonal functionalization. Its primary procurement value lies in its ability to transfer precise stereochemical information into complex active pharmaceutical ingredients (APIs), particularly in the development of targeted immunomodulators and chiral coordination ligands [1]. Unlike racemic mixtures that require costly, yield-limiting downstream resolution, procuring the isolated (R)-enantiomer ensures immediate process compatibility and predictable pharmacological profiles in the final synthesized targets.

Research Fit

Workflow Chiral reference-standard workflow Stereochemical-control study fit
Selection Single (R)-enantiomer building block Enantiomerically defined scaffold
Use Context Bifunctional amine/alcohol intermediate Asymmetric synthesis and derivatization

Substituting (R)-3-aminohexan-1-ol with its (S)-enantiomer, a racemic mixture, or a structural isomer like 2-aminohexan-1-ol introduces critical failures in both biological efficacy and catalytic performance [1]. In medicinal chemistry, the spatial orientation of the C3 side chain is strictly recognized by target receptors; for instance, swapping the (R)-enantiomer for the (S)-enantiomer in Toll-like receptor modulators alters the binding mode, completely shifting the selectivity profile and potentially inducing off-target toxicity [2]. Furthermore, attempting to substitute this 1,3-amino alcohol with a more common 1,2-amino alcohol alters the chelation geometry from a 6-membered to a 5-membered metallacycle, destroying the required steric pocket in asymmetric catalysis [3]. Finally, utilizing the free base instead of the hydrochloride salt severely compromises shelf-life and aqueous processability, leading to unpredictable reaction kinetics and batch-to-batch inconsistencies.

Substitution Risk

(R) vs. Racemic mixture
Racemic mixture introduces an uncontrolled stereocenter, forming diastereomers that require separation and may compromise enantiopurity.
(R) vs. (S) Enantiomer
Identical bulk properties may lead to incorrect procurement; chiral recognition in biological or catalytic environments may not transfer.
(R) vs. Structural analogs
Chain-length or substitution variants can alter solubility, logP, and binding, limiting direct substitution in defined synthetic routes.

TLR Receptor Selectivity by Stereochemistry

In the synthesis of pyrazolopyrimidine-based Toll-like receptor (TLR) modulators, the stereocenter at the amino alcohol side chain dictates target receptor selectivity. Substitution with the (R)-enantiomer of 3-aminohexan-1-ol results in a 21-fold loss of TLR7 potency compared to the (S)-enantiomer [1]. This dramatic shift effectively abolishes dual TLR7/8 agonism, rendering the (R)-enantiomer a critical precursor for generating selective TLR8 agonists without off-target TLR7-mediated interferon-alpha induction [2].

Evidence DimensionTLR7 Potency (In Vitro Activity)
Target Compound Data(R)-3-Aminohexan-1-ol derivative (Selective TLR8 agonism)
Comparator Or Baseline(S)-3-Aminohexan-1-ol derivative (Dual TLR7/8 agonism)
Quantified Difference21-fold reduction in TLR7 activity for the (R)-enantiomer, shifting selectivity toward TLR8.
ConditionsIn vitro cellular assays for pyrazolopyrimidine TLR modulators.

Procurement of the exact (R)-enantiomer is mandatory for pharmaceutical programs targeting selective TLR8 activation, as the (S)-enantiomer will cause off-target TLR7 toxicity.

Stereochemical outcome
Class-level inference
Single (R) enantiomer vs. racemic mixture: potential formation of two diastereomers instead of one in common derivatizations (amidation, esterification).
Supports stereochemical-control context; reduces need for chiral separation steps.
Class-level inference from structurally similar amino alcohols.

QA/QC Optical Rotation Benchmark

Differentiating the (R)-enantiomer from the (S)-enantiomer or a racemic mixture is critical before initiating multi-step asymmetric synthesis. The (R)-3-aminohexan-1-ol hydrochloride exhibits a specific optical rotation of [α]D^25 = +24° (c=1, H2O), which is equal and opposite to the documented -24° of the (S)-enantiomer . This quantitative polarimetric baseline allows for rapid verification of enantiomeric excess (ee) without requiring complex chiral chromatography.

Evidence DimensionSpecific Optical Rotation ([α]D^25)
Target Compound Data+24°
Comparator Or Baseline-24° ((S)-enantiomer)
Quantified Difference48° absolute difference in polarimetric reading.
Conditionsc=1 g/100 mL in H2O at 25°C.

This provides a low-cost, definitive quality-control metric for procurement teams to validate batch stereochemical fidelity prior to accepting delivery.

Physicochemical identity
Supporting evidence
(R) and (S) enantiomers share identical MW (117.19), LogP (0.3), TPSA (46.2 Ų), and predicted density — no differentiation in achiral conditions.
Critical distinction arises only through chiral recognition; bulk-property similarity does not imply functional equivalence.
Based on calculated/predicted values.

Hydrochloride Salt vs. Free Base Handling

(R)-3-Aminohexan-1-ol is commercially available as both a free base (CAS 64197-81-5) and a hydrochloride salt (CAS 68889-63-4). The free base is prone to atmospheric oxidation and requires stringent inert-gas storage, whereas the hydrochloride salt forms a stable, free-flowing crystalline solid . Furthermore, the HCl salt provides markedly superior aqueous solubility, which is critical for biphasic reaction setups or direct incorporation into aqueous biological assays without the need for harsh organic co-solvents.

Evidence DimensionPhysical Stability and Processability
Target Compound Data(R)-3-Aminohexan-1-ol hydrochloride (CAS 68889-63-4)
Comparator Or Baseline(R)-3-Aminohexan-1-ol free base (CAS 64197-81-5)
Quantified DifferenceHCl salt is a stable, highly water-soluble crystalline solid; free base is an oxidation-prone liquid.
ConditionsStandard ambient laboratory storage and aqueous media preparation.

Procuring the hydrochloride salt minimizes degradation-related batch rejections and eliminates the need for specialized inert-atmosphere handling during scale-up.

Enzymatic resolution
Class-level inference
Related 1,3-amino alcohol acetate esters resolved with Candida cylindracea lipase achieve >99% ee at 50% conversion.
Indicates feasible biocatalytic route for high-purity (R)-enantiomer procurement.
Not directly demonstrated for (R)-3-aminohexan-1-ol.

Chelation Geometry in Asymmetric Catalysis

As a chiral 1,3-amino alcohol, (R)-3-aminohexan-1-ol coordinates with transition metals (such as Ruthenium or Iridium) to form a 6-membered metallacycle. This contrasts with more common 1,2-amino alcohols (e.g., (R)-2-aminohexan-1-ol), which form tighter 5-membered chelate rings [1]. The expanded bite angle of the 6-membered ring alters the steric environment of the catalytic pocket, offering a distinct enantio-induction profile that can resolve substrates that fail to achieve high enantiomeric excess with standard 1,2-ligands.

Evidence DimensionMetallacycle Ring Size and Bite Angle
Target Compound Data(R)-3-Aminohexan-1-ol (1,3-amino alcohol)
Comparator Or Baseline(R)-2-Aminohexan-1-ol (1,2-amino alcohol)
Quantified DifferenceForms a 6-membered chelate ring vs. a 5-membered chelate ring.
ConditionsTransition metal complexation for asymmetric transfer hydrogenation.

Selecting this specific 1,3-amino architecture provides process chemists with a critical tool for tuning catalytic enantioselectivity when standard 1,2-amino alcohol ligands underperform.

Selective TLR8 Agonist Synthesis

Where this compound is the right choice for generating targeted immunomodulators. The (R)-configuration prevents the 21-fold increase in TLR7 activity seen with the (S)-enantiomer, ensuring high target selectivity in immuno-oncology and antiviral drug pipelines [1].

Chiral Resolution QA/QC Standard

Where this compound serves as a polarimetric benchmark. Its defined +24° specific rotation allows analytical laboratories to calibrate polarimeters and validate the enantiomeric excess of internally resolved 3-aminohexan-1-ol batches .

6-Membered Chiral Ligand Precursor

Where process chemists require an expanded catalytic bite angle. The 1,3-amino alcohol backbone is specifically procured to synthesize oxazine derivatives or Schiff bases that form 6-membered metallacycles, outperforming 1,2-amino alcohols in specific asymmetric transfer hydrogenations [2].

Aqueous-Phase API Derivatization

Where the hydrochloride salt form is mandatory. The high aqueous solubility and oxidative stability of the HCl salt make it the preferred choice for biphasic coupling reactions or direct biological screening, avoiding the handling complexities of the free base .

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral lead compound synthesis
Defined (R)-stereochemistry at C-3
Stereochemical configuration in key intermediates
Chiral ligand & catalyst development
Bifunctional amine/alcohol scaffold
Induced enantioselectivity in asymmetric reactions
Enzyme mechanism studies
Single enantiomer probe
Enzyme stereopreference and active-site interpretation

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

117.115364102 g/mol

Monoisotopic Mass

117.115364102 g/mol

Heavy Atom Count

8

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